molecular formula C9H15NO2 B591956 1-(Cyclopropylmethyl)-L-proline CAS No. 342793-01-5

1-(Cyclopropylmethyl)-L-proline

Cat. No.: B591956
CAS No.: 342793-01-5
M. Wt: 169.224
InChI Key: JZKXCORAHHXBTE-QMMMGPOBSA-N
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Description

1-(Cyclopropylmethyl)-L-proline is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.224. The purity is usually 95%.
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Biological Activity

1-(Cyclopropylmethyl)-L-proline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological properties of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a cyclopropylmethyl group attached to the proline backbone. Its molecular formula is C8H13NC_8H_{13}N with a molecular weight of approximately 139.19 g/mol. The structural uniqueness of this compound contributes to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, which may influence neurochemical signaling pathways.
  • Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, affecting cellular functions and responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. In vitro studies have demonstrated its efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) varying based on the organism tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Streptococcus pyogenes16

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects. Animal studies suggest that it may have anxiolytic and antidepressant-like effects, likely due to its interaction with neurotransmitter systems such as serotonin and dopamine.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various proline derivatives, including this compound. The results indicated significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Neuropharmacological Investigation : In a behavioral study involving rodents, administration of this compound resulted in reduced anxiety-like behavior in elevated plus maze tests. This suggests potential applications in treating anxiety disorders.
  • Enzyme Inhibition Study : Research conducted on the inhibition of specific enzymes revealed that this compound could inhibit prolyl oligopeptidase (POP), an enzyme implicated in cognitive function and neurodegenerative diseases. This inhibition was quantified using IC50 values, showing promising results for further exploration in cognitive enhancement therapies.

Properties

IUPAC Name

(2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-2-1-5-10(8)6-7-3-4-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXCORAHHXBTE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665333
Record name 1-(Cyclopropylmethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342793-01-5
Record name 1-(Cyclopropylmethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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